
4-cis-Decenoylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cis-Decenoylcarnitine is a monounsaturated acylcarnitine with the molecular formula C17H31NO4. It is a naturally occurring compound that plays a crucial role in fatty acid metabolism, particularly in the process of β-oxidation. This compound is involved in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce ATP, which is essential for energy production in the body .
Vorbereitungsmethoden
The synthesis of 4-cis-Decenoylcarnitine can be achieved through the condensation of 4-cis-Decenoic acid with L-carnitine. This reaction typically requires a catalyst to facilitate the formation of the compound. Industrial production methods may involve enzymatic synthesis using enzymes such as acyl-CoA synthetase and carnitine acyltransferase. These methods ensure the efficient production of this compound with high purity.
Analyse Chemischer Reaktionen
4-cis-Decenoylcarnitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other acylcarnitine derivatives.
Substitution: Substitution reactions can occur at the carboxyl or amino groups, leading to the formation of new compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-cis-Decenoylcarnitine has numerous applications in scientific research, including:
Chemistry: It is used to study fatty acid metabolism and energy production.
Biology: Researchers use this compound to investigate the role of acylcarnitines in cellular metabolism and signaling pathways.
Industry: It is utilized in the production of dietary supplements and therapeutic agents due to its role in energy metabolism
Wirkmechanismus
4-cis-Decenoylcarnitine exerts its effects by facilitating the transport of long-chain fatty acids from the cytosol into the mitochondria. This transport is crucial for the β-oxidation process, which breaks down fatty acids to produce ATP. The compound interacts with molecular targets such as carnitine acyltransferase enzymes, which play a key role in the transport and metabolism of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-cis-Decenoylcarnitine include other acylcarnitines like hexanoylcarnitine, L-octanoylcarnitine, and trans-2-dodecenoylcarnitine . These compounds share similar roles in fatty acid metabolism but differ in their chain lengths and specific functions. This compound is unique due to its specific structure and the presence of a cis-double bond between the fourth and fifth carbon atoms, which influences its biological activity and interactions .
Eigenschaften
CAS-Nummer |
1256380-16-1 |
|---|---|
Molekularformel |
C₁₇H₃₁NO₄ |
Molekulargewicht |
313.43 |
Synonyme |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(4Z)-1-oxo-4-decen-1-yl]oxy]-1-propanaminium Inner Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


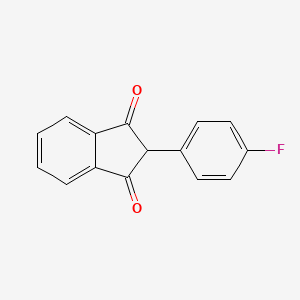
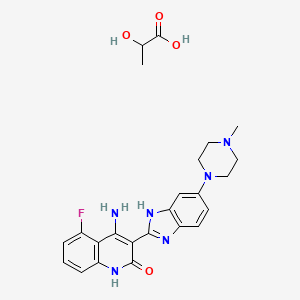
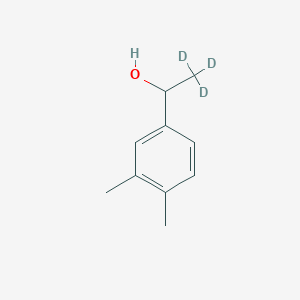
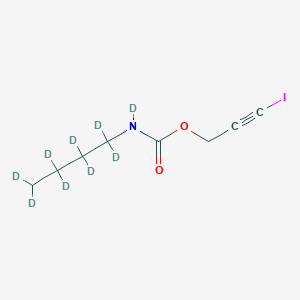
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)
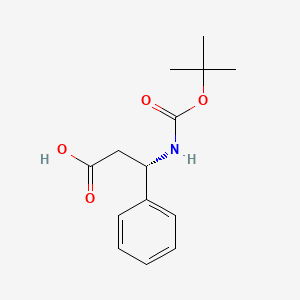

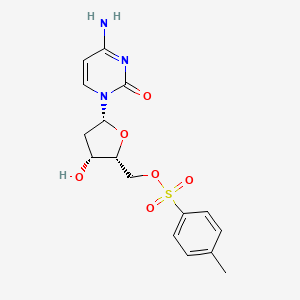
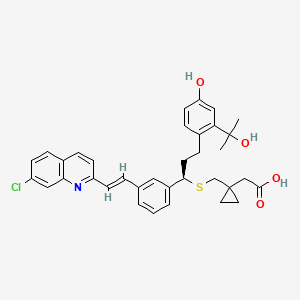
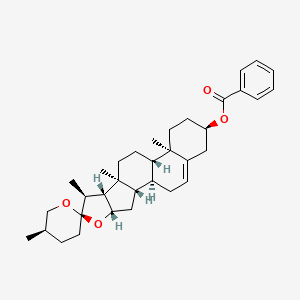
![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)
